2,3-Dibenzyltoluene

Description

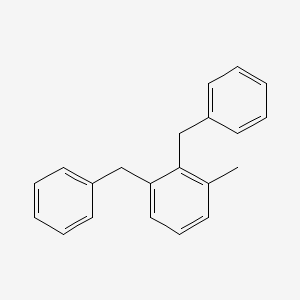

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibenzyl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20/c1-17-9-8-14-20(15-18-10-4-2-5-11-18)21(17)16-19-12-6-3-7-13-19/h2-14H,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQYSCBUFZOAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968361 | |

| Record name | 1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, methylbis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

26898-17-9, 29589-57-9, 53585-53-8, 115643-65-7 | |

| Record name | Dibenzyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026898179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toluene, dibenzyl derivative | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029589579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzylbenzene, ar-methyl derivative | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053585538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibenzyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115643657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, methylbis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzylbenzene, ar-methyl derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Toluene, dibenzyl derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIBENZYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CIN13K9HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dibenzyltoluene via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of specifically substituted aromatic compounds is a cornerstone of organic chemistry, with wide-ranging applications in materials science and pharmaceutical development. This technical guide provides a comprehensive overview of the synthesis of dibenzyltoluene, with a particular focus on the challenges and strategies related to obtaining the 2,3-dibenzyltoluene isomer via Friedel-Crafts alkylation. While the direct, highly selective synthesis of this compound is not straightforward due to the directing effects of the substituents on the aromatic ring, this guide outlines a general experimental protocol for the synthesis of a dibenzyltoluene isomer mixture. It further discusses the mechanistic underpinnings of the reaction, catalyst selection, and the typical distribution of isomers produced. This document aims to equip researchers with the foundational knowledge required to approach the synthesis of specific dibenzyltoluene isomers.

Introduction to Friedel-Crafts Alkylation and Dibenzyltoluenes

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to an aromatic ring. The reaction typically involves the treatment of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. The synthesis of dibenzyltoluene involves the benzylation of toluene, a reaction that introduces two benzyl groups onto the toluene ring.

Dibenzyltoluenes are of interest as heat transfer fluids and as intermediates in the synthesis of more complex molecules. The specific substitution pattern on the aromatic ring significantly influences the material's physical and chemical properties. The synthesis of a specific isomer, such as this compound, presents a significant synthetic challenge due to the directing effects of the methyl and the first benzyl group, which predominantly favor ortho and para substitution.

The General Synthesis of Dibenzyltoluene: A Representative Experimental Protocol

The following protocol describes a general method for the synthesis of a mixture of dibenzyltoluene isomers via the Friedel-Crafts benzylation of toluene. This method is adapted from established procedures for similar alkylations.

2.1. Materials and Reagents

-

Toluene (anhydrous)

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂) or another suitable organic solvent

2.2. Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

2.3. Experimental Procedure

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with anhydrous toluene (e.g., 2 molar equivalents) and anhydrous aluminum chloride (e.g., 0.1 molar equivalents). The flask is cooled in an ice bath.

-

Addition of Benzyl Chloride: Benzyl chloride (e.g., 1 molar equivalent) is added dropwise from the dropping funnel to the stirred toluene/AlCl₃ mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and 1 M HCl. The organic layer is separated using a separatory funnel.

-

Purification: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude dibenzyltoluene isomer mixture.

-

Characterization: The product is a mixture of isomers and can be analyzed by GC-MS and NMR to determine the isomer distribution.

Quantitative Data: Isomer Distribution

The Friedel-Crafts benzylation of toluene typically yields a mixture of mono-, di-, and poly-benzylated products. The distribution of the dibenzyltoluene isomers is governed by the directing effects of the methyl group (ortho, para-directing) and the first benzyl group (ortho, para-directing), as well as steric hindrance. The reaction conditions, including the catalyst, temperature, and solvent, can influence this distribution.

| Isomer | Typical Abundance | Notes |

| Monobenzyltoluene | ||

| ortho-Benzyltoluene | Major | Kinetically favored product. |

| para-Benzyltoluene | Major | Thermodynamically favored product. |

| meta-Benzyltoluene | Minor | Generally formed in small amounts. |

| Dibenzyltoluene | ||

| 2,4-Dibenzyltoluene | Often the most abundant | Both benzyl groups are in positions activated by the methyl group. |

| 2,6-Dibenzyltoluene | Significant | Steric hindrance between the two benzyl groups can be a factor. |

| 2,5-Dibenzyltoluene | Present | |

| 3,4-Dibenzyltoluene | Present | |

| This compound | Minor | Formation is sterically hindered and electronically less favored. |

| 3,5-Dibenzyltoluene | Very Minor | Both benzyl groups are in meta positions relative to the methyl group. |

Note: The exact percentages of each isomer can vary significantly based on the specific reaction conditions. The separation of these isomers is challenging due to their similar boiling points and polarities.

Reaction Mechanism and Pathway Visualization

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically AlCl₃, activates the benzyl chloride to form a benzyl carbocation or a polarized complex, which then acts as the electrophile.

physicochemical properties of 2,3-dibenzyltoluene isomers

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dibenzyltoluene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyltoluene (DBT) is gaining significant attention as a liquid organic hydrogen carrier (LOHC) due to its high hydrogen storage capacity, thermal stability, and low vapor pressure. Commercial DBT is a mixture of various isomers, primarily resulting from the Friedel-Crafts benzylation of toluene. Understanding the physicochemical properties of these individual isomers is crucial for optimizing processes such as hydrogenation/dehydrogenation cycles, purification, and for the rational design of catalysts and reactor systems. This guide provides a detailed overview of the available physicochemical data for dibenzyltoluene isomers, with a focus on this compound, and outlines the experimental protocols for their determination.

Physicochemical Properties of Dibenzyltoluene Isomers

Quantitative data for individual dibenzyltoluene isomers are scarce in publicly available literature. Most studies focus on the isomeric mixture, as this is the commercially relevant form. The properties of this mixture provide a valuable baseline for understanding the behavior of its components.

Table 1: Physicochemical Properties of Dibenzyltoluene (Isomer Mixture)

| Property | Value | Conditions |

| Molecular Formula | C₂₁H₂₀ | |

| Molecular Weight | 272.39 g/mol | |

| Boiling Point/Range | ~390 °C | Atmospheric pressure |

| 225-230 °C | 10 Torr | |

| Melting Point/Range | -34 to -36 °C | |

| Density | 1.0482 g/cm³ | 20 °C |

| Dynamic Viscosity | ~51.5 mPa·s | 20 °C |

| Flash Point | > 200 °C | |

| Thermal Stability | Up to ~350 °C | |

| Hydrogen Capacity | 6.2 wt% (for perhydro-dibenzyltoluene) | Theoretical |

Note: The data above represents typical values for commercial dibenzyltoluene mixtures (e.g., Marlotherm® SH). Actual values may vary depending on the specific isomeric composition.

Properties of Individual Isomers

Detailed experimental data for individual isomers are not widely reported. However, through synthesis and characterization, some isomers have been identified within commercial mixtures. The major isomers are typically the 2,4-, 3,4-, 2,5-, 2,6-, and to a lesser extent, the 2,3- and 3,5-dibenzyltoluenes. Spectroscopic data, particularly NMR, is a key tool for the identification of these isomers.

While specific data for this compound is limited, one study has reported its successful synthesis and identification within a DBT mixture.

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of dibenzyltoluene isomers.

Determination of Boiling Point (for High-Boiling Liquids)

The boiling point of high-boiling liquids like dibenzyltoluene isomers is typically determined under reduced pressure to avoid thermal decomposition.

Apparatus:

-

Round-bottom flask

-

Short-path distillation head with a condenser and a receiver flask

-

Thermometer or thermocouple

-

Vacuum pump with a pressure gauge

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a small sample of the purified isomer into the round-bottom flask along with a few boiling chips.

-

Assemble the short-path distillation apparatus, ensuring all joints are properly sealed.

-

Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Connect the apparatus to the vacuum pump and slowly reduce the pressure to the desired value (e.g., 10 Torr).

-

Begin heating the sample gently using the heating mantle.

-

Observe the temperature at which the liquid begins to boil and a steady stream of condensate is collected in the receiver flask. This temperature is the boiling point at the recorded pressure.

-

To obtain the normal boiling point (at atmospheric pressure), the Clausius-Clapeyron equation or a pressure-temperature nomograph can be used for extrapolation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and identification of dibenzyltoluene isomers.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

¹H NMR Acquisition Protocol:

-

Prepare the sample by dissolving approximately 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Insert the tube into the NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include:

-

Pulse program: zg30

-

Number of scans: 16-64

-

Relaxation delay (d1): 5 seconds

-

Acquisition time: ~3-4 seconds

-

Spectral width: 0-12 ppm

-

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay (d1): 2 seconds

-

Spectral width: 0-200 ppm

-

-

Process the FID similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak (77.16 ppm).

Density Measurement

Instrumentation:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Fill the pycnometer with the liquid isomer, ensuring there are no air bubbles.

-

Place the pycnometer in a temperature-controlled water bath (e.g., at 20.0 °C) and allow it to equilibrate.

-

Carefully remove any excess liquid from the capillary opening.

-

Dry the outside of the pycnometer and record its mass when filled with the sample (m₂).

-

The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

Dynamic Viscosity Measurement

Instrumentation:

-

Rotational viscometer or a capillary viscometer

-

Temperature-controlled sample holder/bath

Procedure (using a Rotational Viscometer):

-

Calibrate the viscometer with a standard fluid of known viscosity.

-

Place the dibenzyltoluene isomer sample in the temperature-controlled sample cup.

-

Allow the sample to reach the desired temperature (e.g., 20.0 °C).

-

Select an appropriate spindle and rotational speed.

-

Immerse the spindle into the liquid to the marked level.

-

Start the motor and allow the reading to stabilize.

-

Record the viscosity reading from the instrument's display. The instrument software typically calculates the dynamic viscosity in mPa·s or cP.

Visualizations

Experimental Workflow for Isomer Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of dibenzyltoluene isomers.

Caption: Workflow for the synthesis and characterization of dibenzyltoluene isomers.

Conclusion

While comprehensive physicochemical data for individual dibenzyltoluene isomers remain an area for further research, the properties of the commercially available mixture provide a strong foundation for its application, particularly in the field of hydrogen storage. The experimental protocols outlined in this guide offer a standardized approach for researchers to characterize these compounds, which will be instrumental in advancing the understanding and optimization of dibenzyltoluene-based systems. The continued investigation into the properties of each isomer will undoubtedly contribute to the development of more efficient and selective catalytic processes.

The Enduring Workhorse: An In-depth Technical Guide to Early Research on Dibenzyltoluene as a Heat Transfer Fluid

Introduction: In the landscape of high-temperature heat management, synthetic aromatic hydrocarbons have long been favored for their exceptional thermal stability. Among these, dibenzyltoluene (DBT) has distinguished itself as a robust and versatile heat transfer fluid. Commercialized under trade names such as Marlotherm® SH and Jarytherm®, DBT has a history of application stretching back decades, valued for its wide operating temperature range and favorable thermophysical properties. This guide delves into the core research that established dibenzyltoluene as a staple in industrial heat transfer, presenting its fundamental properties, the experimental protocols used for its evaluation, and the logical workflows that underpinned its development.

Synthesis Pathway

The primary industrial synthesis of dibenzyltoluene is achieved through the Friedel-Crafts benzylation of toluene with benzyl chloride. This electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid, results in a mixture of ortho, meta, and para isomers of dibenzyltoluene. The resulting isomeric mixture is a key reason for the fluid's low freezing point and wide liquid range.

Caption: Friedel-Crafts synthesis of Dibenzyltoluene.

Thermophysical Properties of Dibenzyltoluene

| Property | Test Method (or Principle) | Typical Value |

| General Properties | ||

| Appearance | Visual Inspection | Clear, liquid |

| Normal Boiling Point | ASTM D1078 | 385 - 395 °C |

| Pour Point | ISO 3016 | < -34 °C |

| Flash Point (Closed Cup) | EN 22719 | approx. 200 °C |

| Autoignition Temperature | DIN 51794 | approx. 500 °C |

| Physical Properties | ||

| Density at 20°C | DIN 51757 / ASTM D1298 | 1.04 - 1.05 g/cm³ |

| Viscosity at 20°C | DIN 51562 / ASTM D445 | 42 - 52 cSt (mm²/s) |

| Performance Limits | ||

| Max. Bulk Temperature | Thermal Stability Tests | 350 °C |

| Max. Film Temperature | Thermal Stability Tests | 380 °C |

[Data sourced from modern technical data sheets for Marlotherm® SH and is representative of the fluid's properties.][1][2][3]

Experimental Protocols

The evaluation of a candidate heat transfer fluid like dibenzyltoluene involves a standardized set of experiments to determine its thermophysical properties, performance limits, and safety characteristics. The methodologies below are based on established standards that represent the evolution of early testing practices.

1. Density Measurement:

-

Principle: The mass of a known volume of the fluid is measured at a controlled temperature.

-

Methodology (ASTM D1298): A hydrometer, a calibrated glass float, is placed in a sample of the dibenzyltoluene maintained at a specific temperature in a clear cylinder. The hydrometer sinks to a level corresponding to the fluid's relative density, which is read directly from the graduated scale on the hydrometer's stem. Density at other temperatures can be calculated from this reference value.

2. Viscosity Measurement:

-

Principle: The fluid's resistance to flow is measured. This is crucial for determining pumpability and heat transfer coefficients.

-

Methodology (ASTM D445): A calibrated glass capillary viscometer is used. A fixed volume of the dibenzyltoluene fluid is drawn into the viscometer and placed in a constant-temperature bath. The time taken for the fluid to flow under gravity between two marked points on the capillary is measured. The kinematic viscosity is then calculated by multiplying this time by the viscometer's calibration constant.

3. Flash Point Determination:

-

Principle: The lowest temperature at which the fluid's vapors will ignite when exposed to a flame is determined. This is a critical safety parameter.

-

Methodology (EN 22719 / ASTM D92): A sample of the dibenzyltoluene is heated in a Cleveland Open Cup at a slow, constant rate. A small test flame is passed across the cup at specified temperature intervals. The flash point is the lowest liquid temperature at which the application of the test flame causes the vapors above the liquid to ignite.

4. Pour Point Determination:

-

Principle: The lowest temperature at which the fluid will still flow is established. This indicates its suitability for low-temperature startup.

-

Methodology (ISO 3016 / ASTM D97): A sample of the dibenzyltoluene is cooled inside a test jar. At every 3°C interval, the jar is removed and tilted to see if the fluid moves. The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.

5. Thermal Stability Assessment:

-

Principle: The fluid is subjected to high temperatures over an extended period to measure its resistance to thermal degradation (cracking).

-

Methodology (ASTM D2160 Principle): A sample of the dibenzyltoluene is placed in a high-pressure, oxygen-free (typically nitrogen-blanketed) autoclave or a sealed ampoule. The vessel is heated to temperatures representative of operational limits (e.g., 350-380°C) for a set duration. After the test, the fluid is analyzed for changes in viscosity, acidity (acid number), and the formation of low-boiling and high-boiling degradation products, often using gas chromatography. The results are used to establish the maximum recommended operating temperature.

General Experimental Workflow

The logical progression from synthesis to full evaluation of a heat transfer fluid like dibenzyltoluene follows a structured path. This workflow ensures that fundamental properties are characterized before moving to more demanding performance and stability tests.

Caption: Logical workflow for evaluating a heat transfer fluid.

References

A Technical Guide to the GC-MS Characterization of 2,3-Dibenzyltoluene and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) characterization of 2,3-dibenzyltoluene and its isomers. Dibenzyltoluene (DBT), a significant compound in heat transfer fluids and emerging as a liquid organic hydrogen carrier (LOHC), exists as a complex mixture of isomers.[1][2] A thorough understanding of its composition is crucial for applications ranging from industrial process optimization to catalyst development in hydrogen storage technologies.[1][2][3] This guide outlines the analytical methodology, presents key quantitative data, and provides a detailed experimental protocol for the effective separation and identification of these isomers.

Introduction to Dibenzyltoluene Isomers

Commercial dibenzyltoluene is not a single compound but a mixture of numerous isomers, including various dibenzyltoluenes (DBT) and (benzyl)benzyltoluenes (BBT).[1][2] The position of the benzyl groups on the toluene ring significantly influences the physicochemical properties of the individual isomers, making their accurate identification and quantification essential.[1][2] GC-MS is a powerful analytical technique for this purpose, enabling the separation of complex mixtures and providing structural information based on mass fragmentation patterns.

All DBT isomers share the same molecular ion with a mass-to-charge ratio (m/z) of 272, corresponding to the molecular formula C₂₁H₂₀.[1] However, the fragmentation patterns of these isomers under electron ionization (EI) can differ, allowing for their differentiation. Alkylbenzenes are known for extensive fragmentation, which can make isomer identification challenging without reference standards or detailed spectral analysis.[1]

Experimental Protocol for GC-MS Analysis

This section details a typical experimental protocol for the GC-MS analysis of dibenzyltoluene isomers, synthesized from established methods for aromatic hydrocarbons.

2.1. Sample Preparation

Due to the high concentration of analytes in commercial DBT mixtures, direct injection can saturate the detector.[4] Therefore, sample preparation is primarily focused on dilution.

-

Objective: To prepare a sample concentration suitable for GC-MS analysis and to minimize matrix effects.

-

Procedure:

-

Accurately weigh a small amount of the dibenzyltoluene sample.

-

Dilute the sample in a volatile, high-purity solvent such as dichloromethane or methanol.[1] A typical dilution might be in the range of 1:1000 to 1:2000 (v/v), depending on the sensitivity of the instrument.

-

Vortex the solution to ensure homogeneity.

-

Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for analysis.

-

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following parameters are recommended for the separation and detection of dibenzyltoluene isomers.

| Parameter | Value/Description |

| Gas Chromatograph | An Agilent 7890A GC system or equivalent. |

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).[5] This column provides good resolution for aromatic hydrocarbons. |

| Injection Mode | Splitless injection to ensure the transfer of trace components onto the column.[5] |

| Injection Volume | 1 µL. |

| Injector Temperature | 250 °C to 300 °C to ensure complete vaporization of the sample. |

| Carrier Gas | Helium at a constant flow rate of 1.0 to 1.5 mL/min. |

| Oven Program | An initial temperature of 50 °C (hold for 1 min), followed by a ramp of 3 °C/min to 320 °C (hold for 8 min).[2] This temperature program allows for the effective separation of the various DBT isomers. |

| Mass Spectrometer | An Agilent 5975C VL MSD or equivalent quadrupole mass spectrometer.[4] |

| Ionization Mode | Electron Ionization (EI) at 70 eV.[5] |

| Mass Range | Scan from m/z 35 to 500 amu.[5] This range will cover the molecular ion and all significant fragment ions of dibenzyltoluene. |

| Ion Source Temp. | 230 °C. |

| Transfer Line Temp. | 320 °C to prevent condensation of the analytes.[2] |

| Data Acquisition | Total Ion Chromatogram (TIC) and Selected Ion Monitoring (SIM) modes can be used. TIC provides a general overview, while SIM can be used for targeted quantification of specific isomers. |

Data Presentation: Mass Spectral Fragmentation of DBT Isomers

The identification of individual dibenzyltoluene isomers is primarily based on their retention times and mass fragmentation patterns. While all isomers exhibit a molecular ion at m/z 272, the relative abundance of their fragment ions can be used for differentiation. The table below summarizes the key daughter ions for several identified DBT and BBT isomers.

| Peak No. | Compound Type | Retention Time (min) | m/z 272 (M+) | m/z 193 | m/z 181 | m/z 179 | m/z 167 | m/z 166 | m/z 165 |

| 1 | BBT | 4.685 | 100 | 11 | 34 | 5 | 9 | 5 | 10 |

| 4 | DBT | 4.980 | 100 | 20 | 9 | 2 | 1 | 3 | 7 |

| 6 | DBT | 5.150 | 100 | 21 | 10 | 2 | 1 | 3 | 8 |

| 7 | BBT | 5.210 | 100 | 12 | 45 | 6 | 10 | 5 | 11 |

| 9 | BBT | 5.305 | 100 | 12 | 42 | 6 | 9 | 5 | 10 |

| 11 | 2,3-DBT | 5.370 | 100 | 21 | 10 | 2 | 1 | 3 | 8 |

| 13 | 3,4-DBT | 5.460 | 100 | 21 | 10 | 2 | 1 | 3 | 8 |

| 14 | BBT | 5.510 | 100 | 12 | 43 | 6 | 9 | 5 | 10 |

| 16 | 2,4-DBT | 5.615 | 100 | 21 | 9 | 2 | 1 | 3 | 8 |

| 17 | 2,5-DBT | 5.710 | 100 | 21 | 9 | 2 | 1 | 3 | 8 |

Data synthesized from the findings of Ji et al. (2023). The peak numbers correspond to the chromatogram presented in their research. The relative abundance of the molecular ion (m/z 272) is normalized to 100.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of the GC-MS characterization of dibenzyltoluene isomers.

Caption: GC-MS analytical workflow for dibenzyltoluene isomer characterization.

Caption: Generalized fragmentation pathway of dibenzyltoluene in EI-MS.

References

- 1. Determination of aromatic and polycyclic aromatic hydrocarbons in gasoline using programmed temperature vaporization-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peerj.com [peerj.com]

- 3. Analysis of reaction mixtures of perhydro-dibenzyltoluene using two-dimensional gas chromatography and single quadrupole gas chromatography - JuSER [juser.fz-juelich.de]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. tdi-bi.com [tdi-bi.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,3-Dibenzyltoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure of Dibenzyltoluene Isomers

Dibenzyltoluene has the molecular formula C₂₁H₂₀. The core structure consists of a toluene molecule substituted with two benzyl groups. The position of these benzyl groups on the toluene ring determines the specific isomer. In the case of 2,3-dibenzyltoluene, the benzyl groups are attached to the carbon atoms at positions 2 and 3 relative to the methyl group on the toluene ring.

The presence of multiple aromatic rings and flexible methylene bridges suggests that dibenzyltoluene isomers, including the 2,3-isomer, can adopt various conformations. The rotational freedom around the single bonds connecting the benzyl groups to the toluene ring allows for a range of spatial arrangements of the phenyl rings. These conformations will be influenced by steric hindrance between the adjacent benzyl groups and the methyl group on the toluene ring. However, specific quantitative data on bond lengths, bond angles, and dihedral angles for isolated this compound from experimental methods like X-ray crystallography are not available in the current body of scientific literature. Computational modeling could provide theoretical insights into the preferred conformations, but such studies specifically focused on this compound have not been identified.

Synthesis and Production

Dibenzyltoluene, as a mixture of isomers including this compound, is synthesized via the Friedel-Crafts alkylation of toluene with benzyl chloride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃). The reaction proceeds in a stepwise manner, with the first benzylation of toluene favoring the ortho and para positions due to the directing effect of the methyl group. The second benzylation then occurs on the remaining available positions of the benzyltoluene intermediate, leading to a mixture of dibenzyltoluene isomers.

The relative abundance of each isomer in the final product mixture is influenced by reaction conditions such as temperature, catalyst, and the ratio of reactants. The synthesis of a specific isomer like this compound in high purity would require a more targeted synthetic route, potentially involving protecting groups or a multi-step synthesis, which is not commonly described in the context of its primary application as a heat transfer fluid or LOHC.

General Experimental Protocol for Friedel-Crafts Synthesis of Dibenzyltoluene Isomer Mixture

The following is a general protocol for the synthesis of a dibenzyltoluene isomer mixture, based on typical Friedel-Crafts alkylation procedures.

Materials:

-

Toluene

-

Benzyl chloride

-

Anhydrous ferric chloride (FeCl₃)

-

Solvent (e.g., dichloromethane or excess toluene)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

A reaction flask is charged with toluene and the ferric chloride catalyst under an inert atmosphere (e.g., nitrogen).

-

The mixture is stirred and brought to the desired reaction temperature.

-

Benzyl chloride is added dropwise to the stirred mixture over a period of time.

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.

-

The reaction is quenched by the slow addition of water or a dilute sodium bicarbonate solution.

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product mixture of dibenzyltoluene isomers.

-

Further purification, if necessary, can be performed by vacuum distillation or column chromatography to separate the dibenzyltoluene fraction from unreacted starting materials and higher molecular weight byproducts.

Analytical Characterization of Dibenzyltoluene Isomers

The identification and quantification of individual isomers within a dibenzyltoluene mixture are typically achieved using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating the different isomers and identifying them based on their mass spectra. While the isomers have the same molecular weight, their fragmentation patterns in the mass spectrometer can sometimes provide clues for their identification. However, due to the structural similarity of the isomers, their mass spectra can be very similar, making definitive identification challenging without authentic reference standards. One study has reported the identification of this compound as a component in a commercial DBT mixture using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of organic molecules. For a mixture of dibenzyltoluene isomers, the NMR spectra will be complex due to the overlapping signals from the different isomers. However, for an isolated and purified sample of this compound, NMR spectroscopy would provide detailed information about its chemical structure. The chemical shifts and coupling constants of the protons and carbons would allow for the unambiguous assignment of the substitution pattern on the toluene ring. Conformational information can also be inferred from techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons. To date, no published NMR data specifically for isolated this compound has been found.

Data Summary

Due to the lack of specific experimental data for isolated this compound, a quantitative data table for its molecular structure cannot be provided. However, the general properties of commercial dibenzyltoluene mixtures are summarized below.

| Property | Value |

| Molecular Formula | C₂₁H₂₀ |

| Molecular Weight | 272.39 g/mol |

| Appearance | Colorless to yellowish liquid |

| Boiling Point Range | Approx. 390 °C |

| Melting Point Range | Approx. -30 °C |

| Hydrogen Storage Capacity | Up to 6.2 wt% (as perhydro-DBT) |

Logical Workflow for Isomer Identification

The following diagram illustrates a typical workflow for the synthesis and identification of isomers in a dibenzyltoluene mixture.

Caption: A logical workflow for the synthesis and analysis of dibenzyltoluene isomers.

Conclusion and Future Outlook

This compound is a known but not extensively studied isomer of dibenzyltoluene. Its primary relevance is as a component of commercial DBT mixtures used as heat transfer fluids and, more recently, as promising liquid organic hydrogen carriers. While general synthetic and analytical methods for DBT isomer mixtures are established, there is a notable absence of detailed research on the isolated this compound.

For researchers and drug development professionals, this represents a significant knowledge gap. A targeted synthesis of this compound would be the first step toward a thorough characterization of its physicochemical properties, molecular structure, and conformation. Techniques such as X-ray crystallography and advanced NMR spectroscopy on the pure compound would be essential to provide the quantitative data currently missing. Such studies would not only contribute to the fundamental understanding of this molecule but could also inform the design of more efficient LOHC systems or explore potential applications in other fields where the specific stereochemistry of the molecule might be of importance. Until such research is conducted, any discussion of the specific properties of this compound must be inferred from the behavior of the isomer mixture.

References

A Technical Guide to the Solubility of Hydrogen in Dibenzyltoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hydrogen in dibenzyltoluene, a prominent Liquid Organic Hydrogen Carrier (LOHC). While this document focuses on the isomeric mixture of dibenzyltoluene, commercially known as Marlotherm SH, the principles and methodologies described are fundamental for understanding the specific behavior of isomers like 2,3-dibenzyltoluene. The information presented is curated for professionals in research and development who require a deep understanding of hydrogen storage and interaction with organic carriers.

Data Summary: Hydrogen Solubility in Dibenzyltoluene

Table 1: Key Factors Influencing Hydrogen Solubility in Dibenzyltoluene (Isomeric Mixture)

| Parameter | Observation | Significance |

| Temperature | Solubility generally increases with increasing temperature. | Affects the thermodynamics of the dissolution process. |

| Pressure | Solubility increases with increasing pressure.[1] | Higher partial pressure of hydrogen drives more gas into the liquid phase. |

| Degree of Hydrogenation | Solubility in hydrogenated forms (e.g., perhydro-dibenzyltoluene, H18-DBT) is higher than in the dehydrogenated form (H0-DBT).[1] | The molecular structure of the carrier influences its capacity to physically dissolve hydrogen. |

| Carrier System | Dibenzyltoluene has a hydrogen storage capacity of 6.2 wt%. | This is a key metric for its application as a Liquid Organic Hydrogen Carrier. |

Experimental Protocols

The primary method cited for determining the solubility of hydrogen in liquid organic hydrogen carriers like dibenzyltoluene is the isochoric saturation method . This technique is designed to measure the amount of gas that dissolves in a liquid solvent at constant volume.

Isochoric Saturation Method Protocol

1. Objective: To determine the physical solubility of hydrogen gas in a liquid sample (dibenzyltoluene) at various temperatures and pressures.

2. Apparatus:

-

A high-pressure view cell or autoclave of known, constant volume, equipped with pressure and temperature sensors.

-

A gas supply system for high-purity hydrogen.

-

A vacuum pump for evacuating the system.

-

A stirring mechanism (e.g., magnetic stirrer) to ensure equilibrium is reached.

-

A temperature control system (e.g., heating jacket or oil bath).

3. Materials:

-

Degassed dibenzyltoluene sample.

-

High-purity hydrogen gas.

4. Procedure: i. Sample Preparation: A precise, known amount of the liquid dibenzyltoluene sample is introduced into the pressure cell. The sample must be thoroughly degassed beforehand to remove any dissolved air or other gases. ii. System Evacuation: The entire apparatus, including the volume above the liquid, is evacuated using a vacuum pump to remove residual air. iii. Initial State Measurement: The initial temperature (T1) and pressure (P1, which should be close to zero after evacuation) of the sealed cell are recorded. iv. Gas Injection: A known amount of hydrogen gas is injected into the cell. The new temperature (T2) and pressure (P2) are recorded. v. Equilibration: The mixture is stirred continuously at a constant temperature to facilitate the dissolution of hydrogen into the liquid phase. The system is allowed to reach thermodynamic equilibrium, which is indicated by a stable pressure reading over time. vi. Equilibrium State Measurement: Once equilibrium is achieved, the final temperature (T_eq) and pressure (P_eq) are precisely measured. vii. Calculation: The amount of dissolved hydrogen is calculated by performing a mass balance. The total amount of injected hydrogen is known. The amount of hydrogen remaining in the gas phase (headspace) is calculated using the known headspace volume, the equilibrium temperature and pressure, and a suitable equation of state for hydrogen. The difference between the total injected hydrogen and the hydrogen in the gas phase gives the amount of hydrogen dissolved in the liquid.

5. Data Correlation: The experiment is repeated at various temperatures and pressures to determine the solubility as a function of these parameters. The resulting data can be used to calculate Henry's Law constants.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isochoric saturation method for measuring hydrogen solubility.

Caption: Experimental workflow for determining hydrogen solubility via the isochoric saturation method.

References

An In-depth Technical Guide to 2,3-Dibenzyltoluene: Chemical Identity, Synthesis, and Applications in Hydrogen Storage

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2,3-dibenzyltoluene, a significant isomer within the broader class of dibenzyltoluenes (DBT). While often found as a component of isomeric mixtures, understanding the properties and reactions of individual isomers like this compound is crucial for its application, particularly in the field of Liquid Organic Hydrogen Carriers (LOHC). This document details its chemical identifiers, synthesis, and the fundamental experimental protocols for its use in hydrogen storage and release.

Chemical Identifiers and Properties

Dibenzyltoluene is commercially available as a mixture of isomers, which is reflected in the multiple CAS numbers associated with this chemical. For researchers focusing on specific isomers, it is critical to distinguish between the identifiers for the mixture and the individual components.

| Identifier Type | This compound | Dibenzyltoluene (Isomer Mixture) | Other Isomers |

| CAS Number | 29589-57-9 | 26898-17-9 | 2,4-Dibenzyltoluene: 94871-33-73,5-Dibenzyltoluene: 4422-94-0 |

| Molecular Formula | C₂₁H₂₀ | C₂₁H₂₀ | C₂₁H₂₀ |

| Molecular Weight | 272.38 g/mol | 272.38 g/mol | 272.38 g/mol |

| Common Synonyms | 1,2-Dibenzyl-3-methylbenzene | Jarytherm, Marlotherm SH |

Physicochemical Properties of Commercial Dibenzyltoluene Mixtures:

Commercial DBT mixtures are valued for their properties as heat transfer fluids and LOHCs. These mixtures are characterized by low melting points, high boiling points, and significant thermal stability[1].

| Property | Value |

| Melting Point | -34 to -36 °C[1] |

| Boiling Point | ~390 °C[1] |

| Thermal Stability | Up to 270 °C with minimal impurity generation (<0.01%)[1] |

Synthesis of this compound

The primary industrial synthesis of dibenzyltoluene, including the 2,3-isomer, is achieved through the Friedel-Crafts benzylation of toluene with benzyl chloride[1]. This electrophilic aromatic substitution reaction typically yields a mixture of isomers.

Experimental Protocol: Friedel-Crafts Benzylation of Toluene

This protocol describes a general laboratory procedure for the synthesis of dibenzyltoluene. The precise ratio of isomers, including this compound, will depend on the specific reaction conditions.

Materials:

-

Toluene

-

Benzyl chloride

-

Lewis acid catalyst (e.g., anhydrous AlCl₃, FeCl₃)

-

Inert solvent (e.g., dichloromethane)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add the anhydrous Lewis acid catalyst and the inert solvent.

-

Cool the mixture in an ice bath.

-

Add toluene to the flask.

-

Slowly add benzyl chloride from the dropping funnel to the stirred reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding it to a beaker of ice and dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product, a mixture of benzyltoluene and dibenzyltoluene isomers, can be purified by fractional distillation under vacuum.

Caption: Friedel-Crafts synthesis of dibenzyltoluene isomers.

Application in Hydrogen Storage: The LOHC Cycle

This compound is a key component in Liquid Organic Hydrogen Carrier (LOHC) systems. The LOHC concept involves the catalytic hydrogenation of an unsaturated organic compound (the LOHC) to store hydrogen, which can then be transported and later released through catalytic dehydrogenation.

Experimental Protocol: Hydrogenation of Dibenzyltoluene

This protocol outlines the process for the hydrogenation of a dibenzyltoluene isomer mixture to its perhydrogenated form (perhydro-dibenzyltoluene).

Materials:

-

Dibenzyltoluene (isomer mixture)

-

Hydrogen gas (high purity)

-

Catalyst (e.g., Ruthenium on alumina, Ru/Al₂O₃)

-

High-pressure autoclave reactor

Procedure:

-

Load the dibenzyltoluene and the catalyst into the autoclave.

-

Seal the reactor and purge several times with an inert gas (e.g., argon) followed by hydrogen to remove air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).

-

Heat the reactor to the target temperature (e.g., 150-200 °C) while stirring.

-

Maintain the reaction under constant hydrogen pressure for the required duration. The progress of the reaction can be monitored by taking samples and analyzing the degree of hydrogenation using techniques like NMR or GC.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

The perhydrogenated product can be separated from the catalyst by filtration.

Experimental Protocol: Dehydrogenation of Perhydro-dibenzyltoluene

This protocol describes the release of hydrogen from the hydrogen-rich LOHC.

Materials:

-

Perhydro-dibenzyltoluene

-

Catalyst (e.g., Platinum on alumina, Pt/Al₂O₃)

-

Reactor suitable for high-temperature reactions with gas evolution

Procedure:

-

Load the perhydro-dibenzyltoluene and the catalyst into the reactor.

-

Heat the reactor to the dehydrogenation temperature (e.g., 280-320 °C) under a flow of inert gas.

-

The dehydrogenation reaction will commence, releasing hydrogen gas.

-

The evolved hydrogen gas can be collected and quantified.

-

The reaction progress can be monitored by analyzing the composition of the liquid phase to determine the extent of dehydrogenation.

-

The resulting dibenzyltoluene can be reused in the hydrogenation cycle.

Caption: The Liquid Organic Hydrogen Carrier (LOHC) cycle using dibenzyltoluene.

Analysis and Characterization

The analysis of dibenzyltoluene and its hydrogenated forms is crucial for process optimization and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying the various isomers of dibenzyltoluene and for determining the degree of hydrogenation or dehydrogenation[2]. Nuclear Magnetic Resonance (NMR) spectroscopy is also widely used to elucidate the reaction pathways and quantify the different hydrogenated species[3].

This guide provides a foundational understanding of this compound, offering insights into its chemical identity, synthesis, and a primary application. For professionals in research and development, this information serves as a starting point for further exploration and innovation in the fields of catalysis, energy storage, and synthetic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogenation of the liquid organic hydrogen carrier compound dibenzyltoluene – reaction pathway determination by 1H NMR spectroscopy - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for 2,3-Dibenzyltoluene as a Liquid Organic Hydrogen Carrier (LOHC)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The storage and transport of hydrogen are critical challenges for the widespread implementation of a hydrogen-based economy. Liquid Organic Hydrogen Carriers (LOHCs) offer a promising solution by chemically bonding hydrogen to a liquid carrier, allowing for safe and efficient handling under ambient conditions. Dibenzyltoluene (DBT), a commercially available heat transfer fluid, has emerged as a leading LOHC candidate due to its high thermal stability, low toxicity, and compatibility with existing fuel infrastructure.[1] DBT can store up to 6.2% of hydrogen by weight in its perhydrogenated form (H18-DBT).[2][3] The process involves a reversible catalytic hydrogenation and dehydrogenation cycle, making it a viable technology for chemical hydrogen storage. Commercial DBT is a mixture of various isomers, including 2,3-dibenzyltoluene.[3][4]

These application notes provide an overview of the key properties of the DBT/H18-DBT system and detailed protocols for the catalytic hydrogenation and dehydrogenation processes.

Physicochemical and Thermophysical Properties

The design and operation of LOHC systems are highly dependent on the physical and chemical properties of the hydrogen-lean and hydrogen-rich forms of the carrier.

| Property | Dibenzyltoluene (DBT) (Hydrogen-Lean) | Perhydro-dibenzyltoluene (H18-DBT) (Hydrogen-Rich) | Reference |

| Molecular Formula | C₂₁H₂₀ | C₂₁H₃₈ | [3] |

| Hydrogen Storage Capacity | - | 6.2 wt% | [2][3][5] |

| Boiling Point | ~390 °C | - | [3][5] |

| Melting Point | -34 to -36 °C | - | [3] |

| Density (at 293.15 K) | ~1044 kg/m ³ | ~912 kg/m ³ | [6] |

| Dynamic Viscosity (at 293.15 K) | ~51.5 mPa·s | ~425 mPa·s | [6][7] |

Catalytic Hydrogenation of this compound

Hydrogenation is the process of chemically binding hydrogen to the DBT molecule. This exothermic reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst. Supported Ruthenium (Ru) and Rhodium (Rh) catalysts are commonly used for this purpose.[2][8]

Quantitative Data for Hydrogenation

| Catalyst | Temperature (°C) | Pressure (bar) | Degree of Hydrogenation (%) | Time (h) | Turnover Frequency (TOF) (h⁻¹) | Reference |

| 5 wt% Rh/Al₂O₃ | - | - | 92.69 | 2 | 26.49 | [8] |

| Raney-Ni | 170 | 8 (initial) | - | - | - | [9] |

| 5% Ru/Al₂O₃ | 150-200 | 8 (initial) | - | - | - | [2] |

| 5% Pd/Al₂O₃ | 150-200 | 8 (initial) | - | - | - | [2] |

Experimental Protocol: Batch Hydrogenation

Materials and Reagents:

-

Dibenzyltoluene (DBT)

-

Hydrogenation catalyst (e.g., 5 wt% Ru/Al₂O₃ or Raney-Ni)

-

High-purity hydrogen gas (H₂)

-

Nitrogen gas (N₂) for purging

-

Solvent (optional, e.g., 1,4-dioxane)[8]

Equipment:

-

High-pressure autoclave reactor with a magnetic stirrer, gas inlet/outlet, pressure gauge, and thermocouple.

-

Heating mantle or oil bath with temperature controller.

-

Gas mass flow controller.

-

Balance for weighing reactants and catalyst.

Procedure:

-

Catalyst Loading: Weigh the desired amount of catalyst and carefully place it into the autoclave reactor.

-

Reactant Charging: Add a measured quantity of dibenzyltoluene to the reactor.

-

Reactor Sealing: Securely seal the reactor according to the manufacturer's instructions.

-

Purging: Purge the reactor multiple times with an inert gas, such as nitrogen, to remove any residual air and moisture.

-

Pressurization: Pressurize the reactor with hydrogen to the desired initial pressure.

-

Reaction Initiation: Begin stirring and heat the reactor to the target reaction temperature (e.g., 150-200 °C).[9]

-

Reaction Monitoring: Monitor the pressure drop in the reactor, which indicates hydrogen consumption. The reaction can also be monitored by taking samples periodically (if the setup allows) and analyzing them using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Reaction Completion: Once the pressure stabilizes or the desired reaction time is reached, stop the heating and allow the reactor to cool down to room temperature.

-

Depressurization: Carefully vent the excess hydrogen from the reactor in a well-ventilated fume hood.

-

Product Recovery: Open the reactor and separate the liquid product (H18-DBT) from the solid catalyst through filtration or decantation.

Hydrogenation Workflow

Caption: Workflow for the batch hydrogenation of DBT.

Catalytic Dehydrogenation of Perhydro-dibenzyltoluene (H18-DBT)

Dehydrogenation is the process of releasing the stored hydrogen from H18-DBT. This endothermic reaction requires high temperatures and a suitable catalyst, typically based on platinum (Pt).[5]

Quantitative Data for Dehydrogenation

| Catalyst | Temperature (°C) | Degree of Dehydrogenation (%) | Time (h) | Turnover Frequency (TOF) (h⁻¹) | Apparent Activation Energy (kJ/mol) | Reference |

| 5 wt% Pt/Al₂O₃ | - | 78.23 | 2 | 39.56 | 82.78 | [8] |

| Pt/Al₂O₃ | 300 | - | 6 | 202 min⁻¹ | 102 | [5] |

| Pt/Mg-Al₂O₃ | 300 | 100 | 6 | 586 min⁻¹ | 151 | [5] |

| Pt/Zn-Al₂O₃ | 300 | - | 6 | 269 min⁻¹ | 130 | [5] |

| 1% Pt/C | 290 | - | - | - | - | [9] |

Experimental Protocol: Batch Dehydrogenation

Materials and Reagents:

-

Perhydro-dibenzyltoluene (H18-DBT)

-

Dehydrogenation catalyst (e.g., 0.5-5 wt% Pt/Al₂O₃)[5]

-

Nitrogen gas (N₂) for purging

Equipment:

-

Glass or stainless-steel reactor equipped with a magnetic stirrer, condenser, and heating system (e.g., heating mantle).

-

Thermocouple for temperature monitoring.

-

Gas outlet connected to a gas flow meter or a collection system (e.g., gas burette) to measure the volume of released hydrogen.

-

Cold trap to condense any volatile by-products.

Procedure:

-

Catalyst and Reactant Loading: Place the catalyst and the H18-DBT into the reactor.

-

System Assembly: Assemble the reactor system, including the condenser and the gas measurement apparatus.

-

Purging: Flush the entire system with an inert gas like nitrogen to remove air.

-

Reaction Initiation: Begin stirring and heat the reactor to the desired dehydrogenation temperature (e.g., 280-320 °C).[5]

-

Hydrogen Release Measurement: As the reaction proceeds, hydrogen gas will be evolved. Measure the volume of the released hydrogen over time using the gas flow meter or collection system.

-

Monitoring and Sampling: The degree of dehydrogenation can be determined by the total volume of hydrogen released or by analyzing liquid samples taken during the experiment (e.g., by measuring the refractive index).

-

Reaction Termination: After the desired time or when hydrogen evolution ceases, turn off the heating and allow the system to cool to room temperature under the inert atmosphere.

-

Product Collection: The liquid product (DBT) can be separated from the catalyst by filtration for further analysis or reuse.

Dehydrogenation Workflow

Caption: Workflow for the batch dehydrogenation of H18-DBT.

LOHC Reaction Cycle

The core of the LOHC technology is the reversible nature of the hydrogenation and dehydrogenation reactions, allowing for a closed-loop system for hydrogen storage and release.

Caption: Reversible hydrogenation/dehydrogenation of DBT.

Safety and Handling

-

General Precautions: Handle all chemicals in accordance with good industrial hygiene and safety practices. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

High-Pressure Operations: Hydrogenation reactions are performed under high pressure. Ensure the reactor is rated for the intended operating conditions and is equipped with appropriate safety features like a rupture disc. Regularly inspect the equipment for any signs of wear or damage.

-

Flammable Gas: Hydrogen is a highly flammable gas. All operations involving hydrogen must be conducted in a well-ventilated area, away from ignition sources. Ensure proper grounding of equipment to prevent static discharge.

-

High Temperatures: Both hydrogenation and dehydrogenation involve high temperatures. Use appropriate thermal insulation and exercise caution to prevent burns.

-

Catalyst Handling: Some catalysts, like Raney-Ni, can be pyrophoric and must be handled under an inert atmosphere or liquid. Refer to the specific safety data sheet (SDS) for the catalyst being used.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 29589-57-9 | Benchchem [benchchem.com]

- 4. Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. kpfu.ru [kpfu.ru]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Hydrogen Storage in 2,3-Dibenzyltoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid Organic Hydrogen Carriers (LOHCs) represent a promising technology for the safe and efficient storage and transportation of hydrogen. Among various LOHC candidates, 2,3-dibenzyltoluene (DBT), a commercially available heat transfer oil, has garnered significant attention due to its high hydrogen storage capacity, thermal stability, and compatibility with existing infrastructure for liquid fuels.

This document provides a detailed overview of the mechanism of hydrogen storage in this compound, along with comprehensive experimental protocols for the hydrogenation (hydrogen storage) and dehydrogenation (hydrogen release) processes.

Mechanism of Hydrogen Storage

The hydrogen storage process in this compound is a reversible catalytic hydrogenation reaction. The hydrogen-lean form, this compound (H0-DBT), reacts with hydrogen in the presence of a catalyst to form the hydrogen-rich, perhydrogenated form, perhydro-2,3-dibenzyltoluene (H18-DBT). The stored hydrogen can then be released on demand through a catalytic dehydrogenation reaction, regenerating the original H0-DBT for subsequent cycles.

The overall reaction is as follows:

C₂₁H₂₀ (l) + 9H₂ (g) ⇌ C₂₁H₃₈ (l) + Heat (Hydrogenation/Dehydrogenation)

The hydrogenation of H0-DBT is an exothermic process, typically carried out at elevated temperatures and pressures. The reaction is understood to proceed in a stepwise manner, with the two outer benzyl rings being hydrogenated first, followed by the central toluene ring. This side-side-middle (SSM) reaction pathway has been elucidated through spectroscopic analysis, which identified the accumulation of partially hydrogenated intermediates such as H12-DBT before complete hydrogenation to H18-DBT.[1][2][3]

Quantitative Data Presentation

The efficiency of the hydrogen storage and release cycle in this compound is highly dependent on the catalyst used and the operational parameters. Below is a summary of quantitative data from various studies.

Table 1: Hydrogenation of this compound (H0-DBT) - Catalyst Performance

| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Hydrogen Storage Capacity (wt%) | Reference |

| Raney-Ni | 170 | 0.8 | - | 1.33 | [4][5][6] |

| Raney-Ni | 170 | 7 | 30 | 6.2 (complete hydrogenation) | [7] |

| 5% Pd/Al₂O₃ | 150-200 | 0.8 | - | Lower than Raney-Ni | [4][5] |

| 5% Ru/Al₂O₃ | 150-200 | 0.8 | - | Lower than Raney-Ni | [4][5] |

| Ru/Al₂O₃ | 120-200 | 5 | - | High preference for SSM pathway | [1] |

Table 2: Dehydrogenation of Perhydro-2,3-dibenzyltoluene (H18-DBT) - Catalyst Performance

| Catalyst | Temperature (°C) | Degree of Dehydrogenation (%) | Time (h) | Notes | Reference |

| 1% Pt/C | 290 | - | - | Investigation of evolved hydrogen | [5] |

| 1-5% Pt/Al₂O₃ | 290 | 90.2 (for 5% Pt/Al₂O₃) | - | Catalytic activity increases with Pt loading | [4] |

| Pt/Al₂O₃ | 250-320 | >97 | 2 | - | [7] |

Table 3: Cycling Stability of the Dibenzyltoluene LOHC System

| Catalyst | Cycle Number | Hydrogen Capacity Retention (%) | Observations | Reference |

| Raney-Ni | 1 | 100 | - | [7] |

| 2 | 58.1 | Decrease in capacity observed | [7] | |

| 3 | 38.7 | Further decrease in capacity | [7] |

Experimental Protocols

The following protocols provide a general framework for laboratory-scale hydrogenation and dehydrogenation experiments with this compound.

Protocol 1: Hydrogenation of this compound (H0-DBT)

1. Materials and Equipment:

-

This compound (H0-DBT)

-

Hydrogenation catalyst (e.g., Raney-Ni, Ru/Al₂O₃)

-

High-pressure autoclave reactor with magnetic stirring, gas inlet/outlet, pressure gauge, and temperature controller

-

Hydrogen gas cylinder (high purity)

-

Solvent for catalyst washing (e.g., ethanol)

-

Analytical equipment: Gas Chromatograph with Mass Spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) Spectrometer

2. Catalyst Preparation and Activation (Example: Ru/Al₂O₃):

-

Weigh the required amount of catalyst.

-

If necessary, pre-treat the catalyst by reduction under a hydrogen flow at an elevated temperature, following the manufacturer's recommendations. This step is crucial to ensure the catalyst is in its active state.

3. Hydrogenation Procedure:

-

Ensure the autoclave is clean and dry.

-

Add a measured amount of this compound and the catalyst to the autoclave. A typical laboratory scale might involve 10 g of DBT and 1 g of Raney-Ni.[5]

-

Seal the autoclave securely.

-

Purge the reactor multiple times with an inert gas (e.g., argon or nitrogen) to remove any air, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 5-7 MPa).[4][7]

-

Begin stirring at a constant rate (e.g., 800 rpm) to ensure good mixing of the reactants and catalyst.[5]

-

Heat the reactor to the desired reaction temperature (e.g., 170 °C).[4][5][7]

-

Monitor the pressure inside the reactor. A drop in pressure indicates the consumption of hydrogen during the reaction.

-

Maintain a constant pressure by supplying hydrogen from the cylinder as it is consumed.

-

Continue the reaction for the desired duration (e.g., up to 30 hours for complete hydrogenation with Raney-Ni).[7]

-

After the reaction is complete, cool the reactor to room temperature.

-

Carefully vent the excess hydrogen gas in a well-ventilated area.

-

Open the reactor and collect the liquid product (perhydro-2,3-dibenzyltoluene, H18-DBT).

-

Separate the catalyst from the liquid product by filtration.

4. Product Analysis:

-

Take a sample of the liquid product.

-

Analyze the sample using GC-MS or NMR to determine the degree of hydrogenation and identify the presence of any intermediates or byproducts. For GC-MS analysis, a sample of the reaction mixture is diluted in a suitable solvent and injected into the GC. The different components (H0-DBT, H6-DBT, H12-DBT, H18-DBT) will have different retention times, and the mass spectrometer will help in their identification.

Protocol 2: Dehydrogenation of Perhydro-2,3-dibenzyltoluene (H18-DBT)

1. Materials and Equipment:

-

Perhydro-2,3-dibenzyltoluene (H18-DBT)

-

Dehydrogenation catalyst (e.g., Pt/Al₂O₃)

-

Glass reactor or fixed-bed reactor with a heating mantle, gas outlet, and temperature controller

-

Inert gas (e.g., argon or nitrogen)

-

Gas collection system (e.g., gas burette or gas bag)

-

Analytical equipment: GC-MS or NMR Spectrometer

2. Dehydrogenation Procedure:

-

Set up the reactor in a fume hood.

-

Add a measured amount of H18-DBT and the dehydrogenation catalyst to the reactor. For example, 3 g of H18-DBT and 0.05 g of 2 wt% Pt/Al₂O₃.[5]

-

Purge the reactor with an inert gas to remove air.

-

Heat the reactor to the desired dehydrogenation temperature (e.g., 290-320 °C).[4][7]

-

The dehydrogenation reaction will start, and hydrogen gas will be evolved.

-

Collect the evolved hydrogen gas and measure its volume over time to determine the reaction rate.

-

Continue the reaction until the hydrogen evolution ceases or for a predetermined time.

-

Cool the reactor to room temperature.

-

Collect the liquid product (regenerated this compound, H0-DBT).

-

Separate the catalyst by filtration.

3. Product Analysis:

-

Analyze a sample of the liquid product using GC-MS or NMR to determine the degree of dehydrogenation and check for any degradation products.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Reversible hydrogenation and dehydrogenation cycle of this compound for hydrogen storage.

Caption: Stepwise hydrogenation pathway of this compound (SSM preference).

Experimental Workflow

Caption: General experimental workflow for hydrogenation (H) and dehydrogenation (D) of DBT.

References

- 1. Using Hydrogen as a Carrier Gas With GC and GC-MS: Be Safe and Efficient [thermofisher.com]

- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 3. mdpi.com [mdpi.com]

- 4. Assessment of Reaction Kinetics for the Dehydrogenation of Perhydro-Dibenzyltoluene Using Mg- and Zn-Modified Pt/Al2O3 … [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 7. dergipark.org.tr [dergipark.org.tr]

Application Notes and Protocols for the Catalytic Dehydrogenation of Perhydro-2,3-dibenzyltoluene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic dehydrogenation of perhydro-2,3-dibenzyltoluene (H18-DBT), a promising Liquid Organic Hydrogen Carrier (LOHC). This document is intended to guide researchers in setting up and conducting experiments for the controlled release of hydrogen from H18-DBT.

Introduction

Perhydro-2,3-dibenzyltoluene is a key compound in LOHC technology, capable of storing and transporting hydrogen in a safe and manageable liquid form. The release of hydrogen is achieved through catalytic dehydrogenation, an endothermic process typically carried out at elevated temperatures. Understanding the reaction kinetics, catalyst performance, and experimental parameters is crucial for the efficient and controlled release of hydrogen. This document outlines the prevalent catalytic systems, detailed experimental procedures, and expected performance metrics.

Catalytic Systems and Performance

The dehydrogenation of H18-DBT is most effectively catalyzed by platinum-based catalysts, with Pt/Al₂O₃ being a common choice. Modifications to the catalyst support, such as the inclusion of magnesium or zinc, have been shown to influence catalytic activity, selectivity, and stability.

Data Presentation: Catalyst Performance in H18-DBT Dehydrogenation

The following tables summarize the quantitative data from various studies on the catalytic dehydrogenation of H18-DBT under different conditions.

Table 1: Performance of a Pt/Al₂O₃ Catalyst Prepared by Supercritical CO₂ Deposition (SCD) vs. Wet Impregnation (WI) and a Benchmark Catalyst. [1]

| Catalyst | Preparation Method | H18-DBT Conversion (Run 1) | H18-DBT Conversion (Run 10) | Selectivity towards H0-DBT (Run 1) | Selectivity towards H0-DBT (Run 10) |

| CAT-A | SCD | >90% | ~77% | 32% | Not Specified |

| CAT-B | WI | 62% | ~35% | 6% | Not Specified |

| CAT-C | Benchmark | >90% | ~67% | 17% | Not Specified |

Reaction Conditions: Batch reactor, 300 °C, 100 min reaction time per run, molar ratio nPt/nH18-DBT = 0.05 mol %.[1]

Table 2: Performance of Mg- and Zn-Modified Pt/Al₂O₃ Catalysts. [2]

| Catalyst | Degree of Dehydrogenation (DoD) | Productivity (gH₂/gPt/min) | Conversion | Turnover Frequency (TOF) (min⁻¹) | Activation Energy (kJ/mol) |

| Pt/Mg-Al₂O₃ | 100% | 1.84 | 99.9% | 586 | 151 |

| Pt/Zn-Al₂O₃ | Not Specified | Not Specified | Not Specified | 269 | 130 |

| Pt/Al₂O₃ | Not Specified | Not Specified | Not Specified | 202 | 102 |

Reaction Conditions: Batch reactor, 300 °C, 6 h reaction time.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the catalytic dehydrogenation of H18-DBT.

Catalyst Preparation (Wet Impregnation Method)

This protocol describes a general procedure for the synthesis of a Pt/Al₂O₃ catalyst via wet impregnation.

-

Support Preparation: Dry γ-Al₂O₃ support at 120 °C for 12 hours to remove adsorbed water.

-

Precursor Solution: Prepare an aqueous solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆), of a concentration calculated to achieve the desired platinum loading (e.g., 0.5 wt%).

-

Impregnation: Add the γ-Al₂O₃ support to the precursor solution. Allow the mixture to stand for 24 hours to ensure uniform impregnation.

-